molecular formula C18H16N8O B2924303 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034548-12-2

2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2924303
CAS No.: 2034548-12-2
M. Wt: 360.381
InChI Key: XQQRRQABTYAQHD-UHFFFAOYSA-N
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Description

The compound 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a triazole-carboxamide core linked to a pyrazolyl-ethylamine side chain substituted with a pyrazine ring. This structure combines nitrogen-rich aromatic systems, which are often associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors such as orexin receptors .

Properties

IUPAC Name

2-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O/c27-18(17-13-22-26(24-17)14-4-2-1-3-5-14)21-9-11-25-10-6-15(23-25)16-12-19-7-8-20-16/h1-8,10,12-13H,9,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQRRQABTYAQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyrazine Ring: Pyrazine derivatives can be synthesized via cyclization reactions involving diamines and dicarbonyl compounds.

    Construction of the Triazole Ring: The triazole ring is often formed using a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring might yield phenolic derivatives, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Pyridine/Pyrimidine Derivatives

  • Compound from : Name: N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Key Differences: Replaces the pyrazine-pyrazole moiety with a pyrido-pyrimidine dione system.

Thiophene-Substituted Analogs

  • Compound from : Name: N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Key Differences: Substitutes pyrazine with a thiophene ring and replaces pyrazole with pyridazinone. Implications: Thiophene’s sulfur atom may alter electronic properties, influencing receptor binding. The pyridazinone ring introduces a ketone group, which could affect solubility and metabolic stability.

Fluorinated Sulfonyl Derivatives

  • Compound from : Name: 2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide Key Differences: Retains the pyrazine-pyrazole-ethylamine side chain but replaces the triazole-carboxamide with a benzamide-sulfonyl group. However, the higher molecular weight (407.4 g/mol) and sulfonyl group may increase metabolic clearance rates .

Quinoxaline-Based Analogs

  • Compound from : Name: N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide Key Differences: Replaces the triazole-carboxamide with a quinoxaline-carboxamide. Implications: Quinoxaline’s extended π-system could enhance binding to aromatic residues in receptors. The lower molecular weight (345.4 g/mol) compared to the target compound may improve oral bioavailability .

Structural and Functional Data Table

Compound Feature Target Compound Compound Compound Compound Compound
Core Structure Triazole-carboxamide Triazole-carboxamide Triazole-carboxamide Benzamide-sulfonyl Quinoxaline-carboxamide
Heterocyclic Substituent Pyrazine-pyrazole Pyrido-pyrimidine dione Thiophene-pyridazinone Pyrazine-pyrazole Pyrazine-pyrazole
Molecular Weight (g/mol) Not specified Likely >400 392.4 407.4 345.4
Key Functional Groups Triazole, pyrazine Pyrido-pyrimidine, carbonyl Thiophene, pyridazinone Difluoromethylsulfonyl Quinoxaline
Potential Bioactivity CNS/cancer targets (theoretical) Enzyme inhibition (theoretical) Receptor modulation (theoretical) Enhanced lipophilicity Aromatic interaction enhancement

Discussion of Research Findings

  • Structural Flexibility: The target compound’s pyrazine-pyrazole-ethylamine side chain is conserved in and analogs, suggesting this moiety is critical for target engagement. Modifications to the carboxamide region (e.g., quinoxaline in ) may tune selectivity .
  • Physical Properties : Lack of data on density, solubility, or melting points in most evidence limits direct comparisons. Computational tools (e.g., SHELX , WinGX ) could model these properties if crystallographic data are available.

Biological Activity

The compound 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through the reaction of azides with alkynes, followed by subsequent modifications to incorporate the pyrazinyl and phenyl groups. Various synthetic routes have been reported, often yielding derivatives that exhibit significant biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrazole moieties demonstrate notable antimicrobial properties. For instance:

  • Antifungal Activity : Compounds similar to this compound have shown effectiveness against fungal strains such as Candida gleosporioides.
  • Antibacterial Activity : Studies have reported significant antibacterial activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Properties

Triazole derivatives are increasingly recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines:

  • Cell Line Studies : In vitro studies have demonstrated that similar triazole compounds exhibit cytotoxicity against Hep G2 liver cancer cells, suggesting a potential role in cancer therapy .

Other Biological Activities

Beyond antimicrobial and anticancer effects, triazoles like this compound are also being studied for:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation and pain .
  • Antioxidant Properties : The antioxidant activity of related compounds has been documented, indicating potential applications in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituent Variations : Modifications at various positions on the triazole and pyrazole rings can enhance potency and selectivity.
  • Molecular Interactions : The ability of these compounds to interact with specific biological targets (e.g., enzymes or receptors) is influenced by their structural features .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Triazole AActive against E. coliIC50 = 10 µM on MCF7Moderate
Triazole BActive against S. aureusIC50 = 5 µM on Hep G2High
Pyrazole CActive against C. gleosporioidesIC50 = 15 µM on A549Low

Case Studies

  • Anticancer Evaluation : In a study published in 2023, a series of triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyrazolyl group significantly enhanced anticancer activity .
  • Antimicrobial Screening : Another study assessed a range of triazole compounds for their antibacterial properties, revealing that specific structural modifications led to improved efficacy against resistant bacterial strains .

Q & A

Q. What synthetic routes are most effective for preparing 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : Cyclization reactions using phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) are effective for forming pyrazole and triazole cores, as demonstrated in analogous syntheses of pyrazolyl-oxadiazoles and pyrazolines . Key intermediates should be characterized via NMR (¹H/¹³C) to confirm regioselectivity and purity. For example, ¹H NMR can resolve proton environments in pyrazolyl-ethylamine derivatives, while HPLC (≥98% purity thresholds) ensures compound integrity .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR : Assigns proton and carbon environments, particularly for distinguishing pyrazine (δ 8.5–9.5 ppm) and triazole (δ 7.5–8.5 ppm) signals .
  • X-ray crystallography : Resolves absolute configuration and confirms bond lengths/angles (e.g., C–N bonds in triazole: ~1.32–1.35 Å) using SHELXL for refinement .
  • HPLC : Validates purity (>98%) under reverse-phase conditions with UV detection at 254 nm .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays relevant to structural analogs, such as kinase inhibition (e.g., JAK/STAT pathways) or antimicrobial activity. Use dose-response curves (IC₅₀/EC₅₀) and include positive controls (e.g., staurosporine for kinases). Statistical experimental design (e.g., factorial or response surface models) minimizes trial runs while optimizing conditions .

Advanced Research Questions

Q. What challenges arise in refining the X-ray crystal structure of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include anisotropic displacement in flexible ethyl/pyrazine groups and twinning in polar space groups. Use SHELXL with TWIN/BASF commands for twin refinement and WinGX/ORTEP for visualizing thermal ellipsoids. High-resolution data (≤0.8 Å) improves model accuracy, particularly for hydrogen bonding (e.g., N–H···O=C interactions) .

Q. How can computational modeling predict structure-activity relationships (SAR) for target-specific optimization?

  • Methodological Answer : Combine quantum mechanics (QM) for electronic properties (e.g., HOMO/LUMO energies of the pyrazine-triazole core) and molecular docking (e.g., AutoDock Vina) to assess binding to targets like JAK1. ICReDD’s reaction path search methods integrate experimental data to refine computational predictions, accelerating SAR studies .

Q. What strategies mitigate low yields in multi-step syntheses involving pyrazine and triazole coupling?

  • Methodological Answer : Optimize coupling reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) using DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading). For example, acetonitrile/water mixtures improve triazole formation yields by 20–30% compared to DMF .

Q. How do steric and electronic effects influence the compound’s reactivity in metal coordination studies?

  • Methodological Answer : Pyrazine’s π-accepting ability and triazole’s N-donor sites facilitate coordination to transition metals (e.g., Pd²⁺, Cu²⁺). Steric hindrance from the phenyl group may reduce binding stoichiometry, as shown in analogous diaza-crown ether complexes. UV-Vis and cyclic voltammetry quantify ligand-metal charge transfer .

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